molecular formula C10H8IN B593079 6-Iodonaphthalen-1-amine CAS No. 133298-67-6

6-Iodonaphthalen-1-amine

Cat. No. B593079
M. Wt: 269.085
InChI Key: KFQMXIBGRQGOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodonaphthalen-1-amine is a chemical compound with the molecular formula C10H8IN . It is used in laboratory settings and for the synthesis of various substances.


Synthesis Analysis

The synthesis of 6-Iodonaphthalen-1-amine could potentially involve the use of imine reductases, which are enzymes that catalyze the asymmetric reduction of various imines to the corresponding amine products . This process could involve the reductive amination of aldehydes and ketones with various amine nucleophiles .


Chemical Reactions Analysis

Amines, including 6-Iodonaphthalen-1-amine, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with alkyl halides in alkylation reactions . They can also participate in reactions catalyzed by imine reductases .

Scientific Research Applications

Advanced Oxidation Processes

6-Iodonaphthalen-1-amine, as an aromatic amine, is relevant in the context of advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. AOPs are effective in mineralizing nitrogen-containing compounds like aromatic amines, improving the overall treatment schemes for toxic and hazardous compounds in water. The study emphasizes the global concern for the occurrence of toxic amino-compounds and their degradation products in water, highlighting the importance of technologies that focus on the degradation of these compounds. Ozone, Fenton processes, and cavitation methods are notable AOPs in this context, showing promise in the degradation of amines and related compounds under optimized conditions (Bhat & Gogate, 2021).

CO2 Capture and Sequestration

6-Iodonaphthalen-1-amine is significant in the study of CO2 capture by aqueous amines. Computational methods, including high-level quantum chemical methods, molecular dynamics, and hybrid quantum mechanics/molecular mechanics methods, are employed to study the reactions between CO2 and aqueous organic amines. This research is crucial for designing more efficient carbon capture agents with acceptable cost and toxicity, understanding the mechanisms of amine-CO2 reactions, and improving the performance of CO2 capture processes (Yang et al., 2017).

Aromatic Heterocycles in Medicinal Applications

Naphthalimide compounds, which are related to 6-Iodonaphthalen-1-amine, are important nitrogen-containing aromatic heterocycles with extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, exhibiting potential in various medicinal applications including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives are also investigated as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic agents, highlighting their broad potential in medicinal chemistry (Gong et al., 2016).

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs), which could potentially involve 6-Iodonaphthalen-1-amine, are studied for their strong interaction with CO2 due to the basic amino functionalities. These materials are gaining attention for CO2 capture and show potential in catalysis. The amine-functionalized MOFs, including membranes, exhibit excellent CO2 separation performance, indicating their significance in addressing environmental concerns and applications in the field of catalysis (Lin et al., 2016).

Biomolecule Immobilization and Cell Colonization

Plasma surface treatments and plasma polymerization are used to create surfaces with reactive chemical groups, such as amine groups, for covalent immobilization of biomolecules and cell colonization. Aminated surfaces fabricated using various plasma vapors or mixtures are widely used in bio-interface applications. Understanding the aging and surface chemistry of these treated surfaces is crucial for their use in bio-interfacial applications, including cell colonization assays and protein immobilization (Siow et al., 2006).

properties

IUPAC Name

6-iodonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQMXIBGRQGOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668503
Record name 6-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodonaphthalen-1-amine

CAS RN

133298-67-6
Record name 6-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.